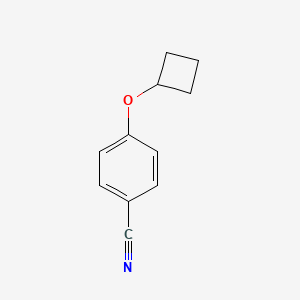

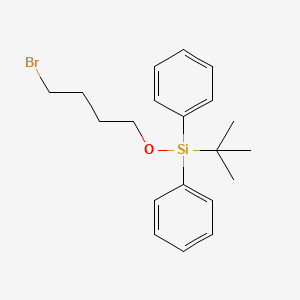

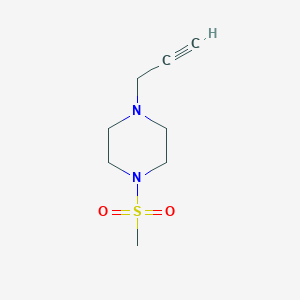

![molecular formula C9H8ClN3O2 B3093899 Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250996-97-4](/img/structure/B3093899.png)

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Overview

Description

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties .

Synthesis Analysis

The compound was synthesized in a study where a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was also synthesized . The structure of the synthesized compounds is novel compared to the previous imidazoles and pyrazines . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR .Molecular Structure Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3 . The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .Chemical Reactions Analysis

The title compound can exist in four relatively stable conformations . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .Physical And Chemical Properties Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3, with an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .Mechanism of Action

Target of Action

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound It’s known that imidazo[1,2-a]pyridines, a related class of compounds, exhibit diverse biological properties and are ligands for major inhibitory neurotransmitter receptors .

Mode of Action

It’s suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Related imidazo[1,2-a]pyridines are known to interact with various biochemical pathways due to their diverse biological properties .

Result of Action

Related imidazo[1,2-a]pyridines are known to exhibit diverse biological properties, including anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, antituberculosis effects, and inhibitory effects on dna oxidation and quenching radicals .

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate in lab experiments include its potential as a drug delivery system, its ability to modulate enzyme activity, and its anticancer properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate include exploring its potential as a drug delivery system for a wide range of drugs, investigating its mechanism of action in greater detail, and studying its potential side effects and toxicity. Additionally, further research could focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other fields, such as materials science and nanotechnology.

Conclusion:

This compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As further research is conducted, it is hoped that this compound will continue to be studied for its potential applications in various fields.

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been tested for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to modulate enzyme activity, and it has been shown to inhibit the activity of certain enzymes. In pharmacology, it has been tested for its potential use as a drug delivery system, and it has been shown to enhance the bioavailability of certain drugs.

Safety and Hazards

While specific safety and hazard information for Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the chemical in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNONMADHJQAEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(N=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

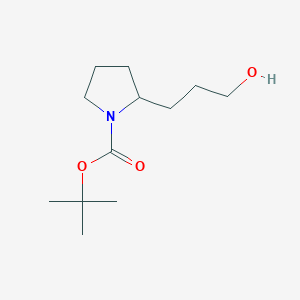

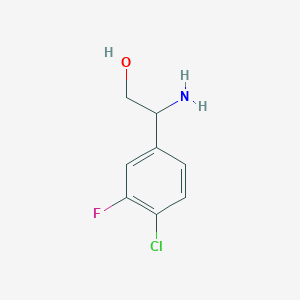

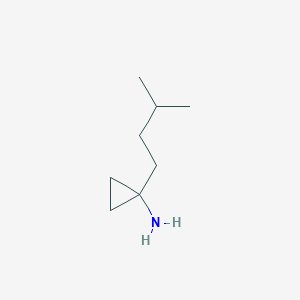

amine](/img/structure/B3093845.png)

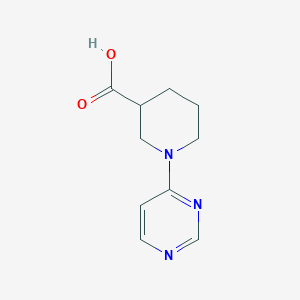

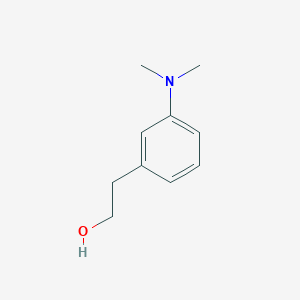

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

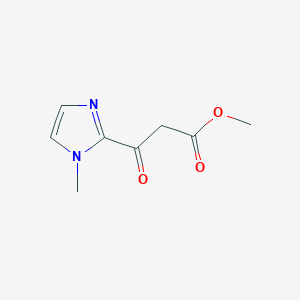

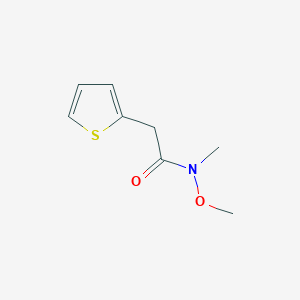

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)